

Application Notes and Protocols: Alnodesertib in Combination Therapy with Irinotecan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ZN-c3 or **ART0380**) is an orally bioavailable, selective small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The combination of alnodesertib with the topoisomerase I inhibitor irinotecan is a promising therapeutic strategy, particularly for tumors with deficiencies in other DDR proteins, such as Ataxia Telangiectasia Mutated (ATM). This document provides detailed application notes on the mechanism of action, preclinical rationale, and a summary of the clinical protocol for the combination therapy, primarily based on data from the STELLA clinical trial (NCT04657068).[2][3]

Scientific Rationale and Mechanism of Action

The therapeutic strategy for combining almodesertib and irinotecan is rooted in the concept of synthetic lethality.

- Irinotecan's Role: Irinotecan is a chemotherapy agent that induces DNA damage, specifically single-strand breaks, leading to replication stress in cancer cells.[4]
- Alnodesertib's Role: Alnodesertib inhibits ATR, a key kinase that is activated in response to replication stress and single-strand breaks. ATR inhibition prevents the cell from repairing the DNA damage induced by irinotecan.[1][4]



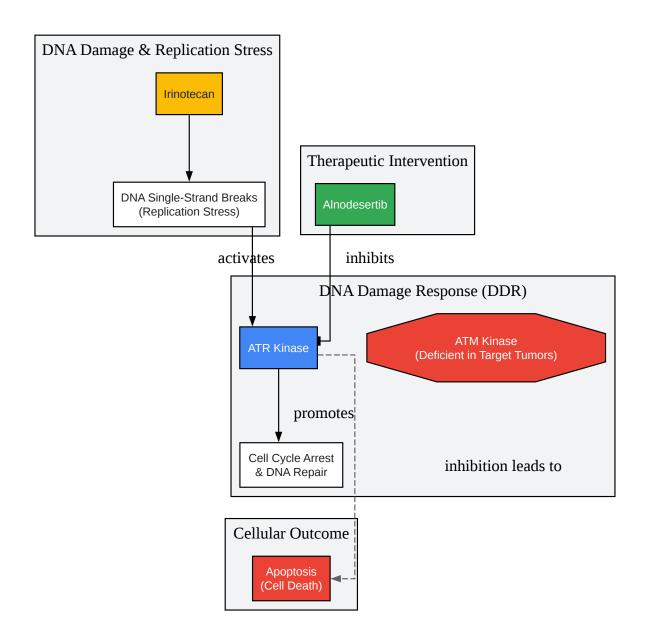
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Synthetic Lethality in ATM-deficient Tumors: In tumors that are deficient in the ATM protein, another critical DNA damage sensor, the cells are already compromised in their ability to repair DNA double-strand breaks.[4] By adding irinotecan to induce further DNA damage and alnodesertib to block the remaining major repair pathway (ATR-mediated), a "triple hit" is delivered to the cancer cells, leading to their death.[3][4] This approach is particularly effective in cancers with high endogenous replication stress, such as those with ATM deficiency.[5]

Signaling Pathway Diagram





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Caption: Mechanism of action for alnodesertib and irinotecan combination therapy.

Clinical Protocol: STELLA Trial (NCT04657068)

The following protocol is based on the Phase 1/2a STELLA trial, which evaluated the safety, tolerability, and preliminary efficacy of almodesertib in combination with irinotecan in patients



with advanced or metastatic solid tumors.[2][3]

Study Objectives

- Primary Objectives: To assess the safety and tolerability of alnodesertib in combination with irinotecan and to determine the recommended Phase 2 dose (RP2D).[3]
- Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination, including Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[2][6]

Patient Population

- Inclusion Criteria: Patients with advanced or metastatic solid tumors who have no satisfactory alternative treatment options. A key cohort includes patients with ATM-negative tumors, particularly those with metastatic colorectal cancer (mCRC) in the third-line setting.
 [2][3]
- Biomarker Selection: Patients are screened for ATM protein expression status, with a focus on enrolling those with ATM-negative disease.[3]

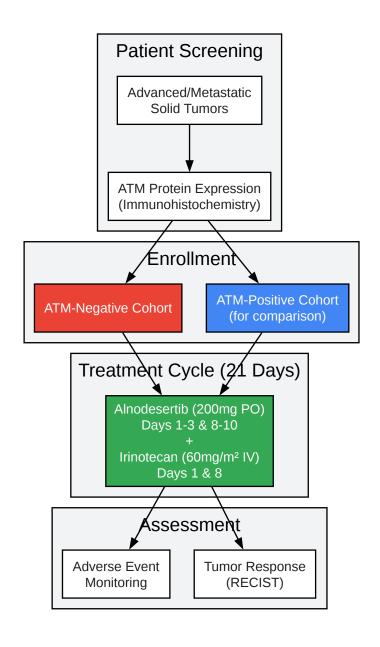
Dosing and Administration

The recommended Phase 2 dose (RP2D) for the combination was established as follows:

- Alnodesertib: 200 mg administered orally on days 1 to 3 and 8 to 10 of a 21-day cycle.[3][6]
- Irinotecan: 60 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle.[3][6]

Experimental Workflow Diagram





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Caption: STELLA clinical trial workflow.

Summary of Clinical Data

The following tables summarize the quantitative data from the STELLA trial for the almodesertib and irinotecan combination therapy.

Table 1: Patient Demographics and Baseline Characteristics (RP2D Cohort)



Characteristic	Value (n=58)	Reference
Median Age (years)	60 (range, 22-83)	[2]
ECOG Performance Status 1	62%	[2]
Liver Involvement	60%	[2]
Median Prior Lines of Therapy	3 (range, 1-7)	[2]
Prior Irinotecan	59%	[2][3]
ATM-Negative Cancers	34%	[2]

Table 2: Clinical Efficacy in ATM-Negative Tumors



Endpoint	Value	Reference
Confirmed Objective Response Rate (ORR)		
ATM-Negative CRC and other solid tumors	45%	[3]
ATM-Negative solid tumors (at RP2D)	50%	[6][7][8]
Median Duration of Response (DOR)		
ATM-Negative CRC and other solid tumors	5.2 months (range, 1.4-10.7)	[3]
ATM-Negative cancers (at RP2D)	5.7 months	[6]
Median Progression-Free Survival (PFS)		
ATM-Negative disease (at RP2D)	12.1 months	[2]
Median Overall Survival (OS)		
ATM-Negative disease (at RP2D)	14.1 months	[2]

Table 3: Clinical Efficacy in ATM-Positive Tumors

Endpoint	Value	Reference
Confirmed Objective Response Rate (ORR)	0%	[3]
Median Duration of Response (DOR)	Not Applicable	[3]



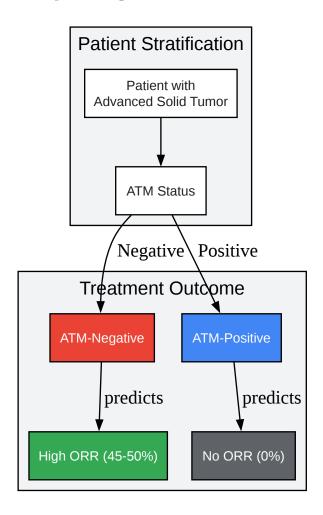
Table 4: Treatment-Related Adverse Events (TRAEs) in

RP2D Cohort (Any Grade)

Adverse Event	Incidence	Reference
Neutropenia	53%	[3]
Anemia	41%	[3]
Fatigue	33%	[3]
Diarrhea	31%	[3]

Note: 97% of patients who received the RP2D experienced any-grade TRAEs, with 60% experiencing grade ≥3 TRAEs.[2]

Logical Relationship Diagram





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Caption: Patient selection logic for alnodesertib + irinotecan therapy.

Conclusion and Future Directions

The combination of the ATR inhibitor alnodesertib with low-dose irinotecan has demonstrated promising clinical activity and a manageable safety profile in patients with ATM-negative advanced solid tumors.[3][6] The data from the STELLA trial support the synthetic lethal approach of targeting tumors with inherent DNA damage response deficiencies. The FDA has granted Fast Track Designation to this combination for the treatment of third-line ATM-negative metastatic colorectal cancer, highlighting the significant unmet medical need in this patient population.[1][2][3]

Future research will likely focus on expanding the evaluation of this combination in other ATM-deficient tumor types, such as pancreatic cancer, and further refining biomarker strategies to optimize patient selection.[7][9] The development of this combination therapy represents a significant advancement in precision oncology for patients with DDR-deficient cancers.

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